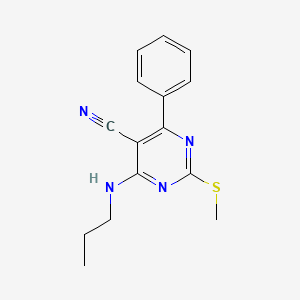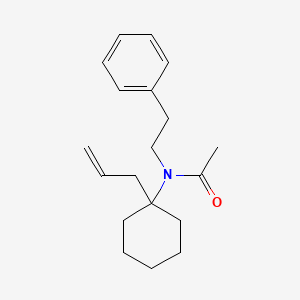
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery and development. MPP belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry as they exhibit a broad range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is not fully understood. However, it is believed that 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile exerts its biological activities by inhibiting the activity of specific enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has been shown to exhibit several biochemical and physiological effects. For instance, 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has been reported to induce apoptosis (programmed cell death) in cancer cells, which may be a potential mechanism for its anticancer activity. 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is its potent inhibitory activity against various enzymes, which makes it a potential candidate for drug development. However, the synthesis of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is complex and requires several steps, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile. One potential area of research is the development of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile-based drugs for the treatment of cancer and other diseases. Another area of research is the identification of the exact mechanism of action of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile, which may provide insights into its biological activities. Additionally, further studies are needed to investigate the safety and toxicity of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile in humans.
Synthesemethoden
The synthesis of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile involves several steps, including the reaction of 4-phenyl-2,6-dimethylpyrimidine-5-carbaldehyde with methylthiourea and propylamine in the presence of a catalyst such as triethylamine. The reaction mixture is then subjected to further purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile exhibits potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development and progression of cancer. 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-3-9-17-14-12(10-16)13(18-15(19-14)20-2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHESUSYPCGJKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)



![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)

